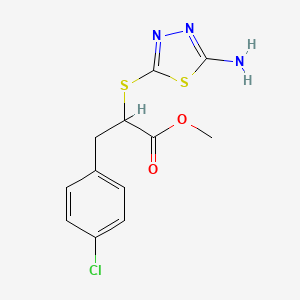

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of various reagents and conditions to construct the desired molecular framework. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved and the structure was confirmed by spectroscopic techniques and X-ray crystal structure analysis . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate," with appropriate modifications to incorporate the specific functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray crystallography, revealing details such as crystal class, cell parameters, and intermolecular hydrogen bonding . For example, the compound mentioned in paper crystallizes in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonding. This information is valuable as it can be used to predict the crystalline nature and potential intermolecular interactions of "Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate."

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the compound , they do provide insights into the reactivity of structurally similar compounds. The presence of heterocyclic rings, amino groups, and thioether linkages in these compounds suggests a range of possible chemical transformations, such as nucleophilic substitutions or ring-opening reactions, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their molecular structures. For instance, the distorted heterocyclic ring and the presence of stereogenic centers in the compound described in paper suggest that "Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate" may also exhibit chiral properties and potentially exist in different enantiomeric forms. The steric interactions described in paper could influence the physical properties such as melting point, solubility, and the overall stability of the compound.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study by Kaya et al. (2016) used quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron. The study highlights the potential of thiadiazole derivatives, which share structural similarities with Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate, in protecting metal surfaces from corrosion, suggesting its applicability in material science and engineering to enhance metal longevity and resistance to environmental degradation (Kaya et al., 2016).

Antimicrobial Agents

Sah et al. (2014) conducted research on the synthesis of formazans from a Mannich base derived from a similar thiadiazole compound as antimicrobial agents. The study demonstrates the antimicrobial potential of thiadiazole derivatives against pathogenic bacterial strains, suggesting that Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate could be explored further for its antimicrobial properties, particularly in the development of new antibiotics or antiseptic solutions (Sah et al., 2014).

Molecular Structure Analysis

Kerru et al. (2019) reported on the crystal and molecular structure of a thiadiazole compound, characterized by various spectroscopic techniques and single-crystal X-ray diffraction. This study underscores the importance of understanding the molecular structure for designing compounds with specific properties, indicating that detailed structural analysis of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate could provide insights into its reactivity, stability, and potential applications in pharmaceuticals and materials science (Kerru et al., 2019).

Synthesis of Oxazolines and Thiazolines

Katritzky et al. (2004) explored the microwave-assisted syntheses of oxazolines and thiazolines, demonstrating a novel application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions. This research could be relevant to the synthesis pathways of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate, especially in the context of developing efficient, eco-friendly synthesis methods for pharmaceuticals and agrochemicals (Katritzky et al., 2004).

Propiedades

IUPAC Name |

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-chlorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S2/c1-18-10(17)9(19-12-16-15-11(14)20-12)6-7-2-4-8(13)5-3-7/h2-5,9H,6H2,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWJUHOJRWWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)SC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)